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Compound of Interest

Compound Name: 5-Methyl-3-heptanone

Cat. No.: B146453

This guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-
heptanone, tailored for researchers, scientists, and professionals in drug development. It
includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 5-Methyl-3-heptanone in a
structured tabular format for ease of reference and comparison.

1H NMR Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the hydrogen atoms within a molecule. The chemical shifts are reported in parts per
million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for 5-Methyl-3-heptanone
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Protons Chemical Shift Multiplicity Integration
(ppm)
H-1 0.87 Triplet 3H
H-2 2.45 Quartet 2H
H-4 2.26 Multiplet 2H
H-5 1.92 Multiplet 1H
H-6 1.26 Multiplet 2H
H-7 0.88 Triplet 3H
5-CHs 1.05 Doublet 3H

13C NMR Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy identifies the different
carbon environments in a molecule. The following table provides predicted chemical shifts for
5-Methyl-3-heptanone, as specific experimental data is not readily available. These
predictions are based on established chemical shift ranges for similar functional groups.

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Methyl-3-heptanone

Carbon Atom Predicted Chemical Shift (ppm)
C-1 ~14

c-2 ~36

C-3 (C=0) ~211

C-4 ~49

C-5 ~34

C-6 ~29

c-7 ~11

5-CHs ~19
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Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The table below lists the characteristic
absorption bands for a saturated ketone like 5-Methyl-3-heptanone.

Table 3: IR Spectroscopic Data for 5-Methyl-3-heptanone

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
2960-2870 Strong C-H Stretch Alkane
1715 Strong C=0 Stretch Ketone
1465 Medium C-H Bend Alkane (CH-)
1375 Medium C-H Bend Alkane (CHs)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. The data presented below was obtained by electron ionization (El).

Table 4. Mass Spectrometry Data for 5-Methyl-3-heptanone

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b146453?utm_src=pdf-body
https://www.benchchem.com/product/b146453?utm_src=pdf-body
https://www.benchchem.com/product/b146453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Proposed Fragment lon
128 25.8 [M]* (Molecular lon)

99 66.0 [M - C2Hs]*

85 1.6 [M - CsH7]*

72 824 [CH3CH2COCH]*

71 87.9 [CsH11]*

57 100.0 [CaHo]* (Base Peak)

43 99.6 [CH3CH2COJ]*

29 70.4 [CH3CH2]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-Methyl-3-heptanone (approximately 10-20 mg for *H
NMR and 50-100 mg for 13C NMR) is dissolved in approximately 0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).

e Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a
frequency of 300 MHz or higher for protons.

e 1H NMR Acquisition: For the *H NMR spectrum, the following parameters are typically used:
a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a sufficient number of
scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: For the 3C NMR spectrum, a proton-decoupled sequence is used with
a spectral width of 0-220 ppm. A longer acquisition time and a greater number of scans are
required due to the low natural abundance of the 13C isotope.
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Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 5-Methyl-3-heptanone is prepared by placing a drop
of the liquid between two polished salt plates (e.g., NaCl or KBr).

 Instrument: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean salt plates is taken first and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of 5-Methyl-3-heptanone is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before
ionization.

 lonization: Electron ionization (El) is employed, where the sample is bombarded with a high-
energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Methyl-3-heptanone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyl-3-heptanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146453#spectroscopic-data-of-5-methyl-3-
heptanone-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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